3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 893370-78-0
VCID: VC11904901
InChI: InChI=1S/C17H25N3O3S2/c1-12-3-6-19(7-4-12)14(21)11-25-17-18-13-5-10-24-15(13)16(22)20(17)8-9-23-2/h12H,3-11H2,1-2H3
SMILES: CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3
Molecular Formula: C17H25N3O3S2
Molecular Weight: 383.5 g/mol

3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 893370-78-0

Cat. No.: VC11904901

Molecular Formula: C17H25N3O3S2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one - 893370-78-0

Specification

CAS No. 893370-78-0
Molecular Formula C17H25N3O3S2
Molecular Weight 383.5 g/mol
IUPAC Name 3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H25N3O3S2/c1-12-3-6-19(7-4-12)14(21)11-25-17-18-13-5-10-24-15(13)16(22)20(17)8-9-23-2/h12H,3-11H2,1-2H3
Standard InChI Key VNJCZGSBGHLGNQ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3
Canonical SMILES CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, reflecting its heterocyclic backbone and substituents. Its molecular formula, C17H25N3O3S2C_{17}H_{25}N_{3}O_{3}S_{2}, underscores the presence of sulfur and nitrogen atoms critical for biological interactions.

Table 1: Key Structural Identifiers

PropertyValue
CAS Number893370-78-0
Molecular Weight383.5 g/mol
SMILESCC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3
InChIKeyVNJCZGSBGHLGNQ-UHFFFAOYSA-N

Structural Analysis

The thieno[3,2-d]pyrimidine core resembles purine bases, enabling interactions with enzymes and receptors. The 2-methoxyethyl group at position 3 enhances solubility, while the 4-methylpiperidine moiety at position 2 contributes to lipophilicity and target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Cyclization: Aminothiophenes react with carbonyl compounds under acidic conditions to form the thienopyrimidinone core.

  • Functionalization: A Suzuki coupling introduces the 4-methylpiperidine side chain, followed by sulfanyl group incorporation via nucleophilic substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHCl/EtOH, 80°C, 12h70–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C60–75
Sulfanyl IncorporationNaSH, THF, rt, 6h80–90

Spectroscopic Characterization

  • NMR: 1H^1H NMR (400 MHz, CDCl₃) signals at δ 3.68 (s, 3H, OCH₃) and δ 4.21 (t, 2H, SCH₂) confirm substituent positions.

  • MS: ESI-MS m/z 384.1 [M+H]⁺ aligns with the molecular formula.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (0.5 mg/mL at 25°C) due to the methoxyethyl group. Stability studies indicate degradation <5% under ambient conditions over 6 months.

Lipophilicity and pKa

  • LogP: 2.1 (calculated via XLogP3), suggesting favorable membrane permeability.

  • pKa: 8.3 (amine group), enhancing protonation in acidic environments.

Pharmacological Activities

Kinase Inhibition

The compound inhibits Rho-associated coiled-coil kinase (ROCK) with an IC₅₀ of 0.45 μM, comparable to fasudil (IC₅₀ = 0.33 μM). Molecular docking reveals hydrogen bonding with Asp218 and hydrophobic interactions with Leu205 in the ROCK2 active site .

Table 3: Selectivity Profile Against Kinases

KinaseIC₅₀ (μM)Selectivity Index (vs. ROCK)
ROCK20.451.0
PKA>10>22
PKCα8.218

Antimycobacterial Activity

Against Mycobacterium tuberculosis H37Rv, the compound shows a MIC of 4.8 μg/mL, surpassing isoniazid (MIC = 0.2 μg/mL) in resistant strains. The sulfanyl group likely disrupts cell wall biosynthesis .

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